Moprolol - 5741-22-0

Moprolol

Catalog Number: EVT-275082
CAS Number: 5741-22-0
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moprolol is a synthetic compound primarily investigated for its potential as a β-adrenergic blocking agent (also known as a beta blocker). [] While its therapeutic applications in humans are limited, its study provides valuable insights into the structure-activity relationship of beta blockers and their pharmacological effects. Research on Moprolol focuses on its enantiomers, specifically l-moprolol, which exhibits more potent beta-blocking activity compared to the racemic mixture (dl-moprolol). [, , , , ]

Future Directions
  • Investigating potential applications beyond beta blockade: Exploring potential therapeutic applications of Moprolol or its derivatives in areas like ophthalmology, based on its observed effects on intraocular pressure. [, ]

Dipivefrin

Relevance: Dipivefrin was studied in combination with L-Moprolol for its efficacy in lowering intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension. The study found that while both drugs were effective independently, the combination resulted in a further reduction in intraocular pressure, particularly in the group that had previously received only Dipivefrin. []

Isoprenaline

Relevance: In a study comparing the electrophysiological and β-blocking properties of L-Moprolol and its enantiomer D-Moprolol, Isoprenaline was used to induce inotropic and chronotropic effects. L-Moprolol effectively antagonized these effects, demonstrating its β-blocking activity, while D-Moprolol did not. []

Pronethalol

Relevance: Pronethalol served as an internal standard in a gas chromatographic method developed to determine the concentration of Moprolol in human plasma and urine. []

D-Moprolol

Relevance: Electrophysiological studies compared D-Moprolol to L-Moprolol, revealing that while L-Moprolol exhibited potent β-blocking properties, D-Moprolol lacked such activity. This difference highlights the stereospecificity of Moprolol's mechanism of action. []

(RS)-3-(2-methoxyphenoxy)propane-1,2-diol

Relevance: This compound is particularly significant because the enantioselective synthesis of Moprolol relies heavily on the chiral purity of this intermediate. []

(S)-3-(2-Methoxyphenoxy)propane-1,2-diol

Relevance: This enantiomer is particularly significant as it leads to the synthesis of (S)-Moprolol, the enantiomerically pure form of Moprolol, which exhibits the desired β-blocker activity. [, ]

3-(2-methoxyphenoxy)-propane-1,2-diol

Relevance: This compound is significant because its enantiopure form is necessary for the synthesis of enantiomerically pure Moprolol. []

1-(o-methoxyphenoxy)-3-isopropylamino-2-propanol hydrochloride

Relevance: This term helps to understand the chemical structure and properties of Moprolol, which is the central compound under investigation in most of the papers. []

L-(-)-Moprolol L-(+)-tartrate

Relevance: This salt form of L-Moprolol is specifically mentioned in the context of pharmaceutical compositions, suggesting its potential advantages in formulation and drug delivery compared to the free base form of the drug. []

Toliprolol

Relevance: Toliprolol, alongside Moprolol and Bunitrolol, is a β-blocker that can be synthesized through an enantioselective pathway involving a nitroaldol reaction catalyzed by a copper fluorapatite catalyst in the presence of a chiral trianglamine ligand. [, ]

Bunitrolol

Relevance: Similar to Toliprolol, Bunitrolol, along with Moprolol, represents a β-blocker that can be synthesized through an enantioselective route employing a nitroaldol reaction. This reaction utilizes a copper fluorapatite catalyst and a chiral trianglamine ligand to achieve enantioselectivity. [, ]

Propranolol

Relevance: Propranolol serves as a model compound in a chemoenzymatic approach for synthesizing enantiomerically enriched β-blockers, including Moprolol. This method emphasizes the shared structural features and synthetic strategies applicable to a range of β-blockers. [, ]

Alprenolol

Relevance: Alprenolol is among a series of β-blockers, including Moprolol, that are synthesized using a chemoenzymatic approach involving a central chiral building block. This method underscores the common structural motifs and synthetic pathways employed in the preparation of various β-blockers. []

Pindolol

Relevance: Pindolol, similar to Alprenolol and Moprolol, is synthesized using a chemoenzymatic method that centers around a key chiral building block. This approach emphasizes the common structural elements and synthetic routes shared by a variety of β-blockers. []

Carazolol

Relevance: Similar to Pindolol, Carazolol is synthesized via a chemoenzymatic route that relies on a central chiral building block. This method emphasizes the shared structural features and synthetic pathways utilized in the synthesis of various β-blockers, including Moprolol. []

Metoprolol

Relevance: Metoprolol, along with Carazolol and Moprolol, is synthesized through a chemoenzymatic approach that utilizes a central chiral building block. This method highlights the common structural aspects and synthetic strategies employed in the preparation of a range of β-blockers. []

Source and Classification

Moprolol is synthesized from various starting materials, including 4-(2-methoxyethyl)phenol and epichlorohydrin. The compound is classified as an adrenergic antagonist, specifically targeting beta-1 adrenergic receptors. Its therapeutic applications include managing hypertension, angina pectoris, and heart failure.

Synthesis Analysis

Methods of Synthesis

The synthesis of moprolol can be achieved through several methods, including both chemical and enzymatic routes:

  1. Chemical Synthesis:
    • The traditional method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin under alkaline conditions, followed by amination with isopropylamine to yield moprolol base. This base can then be converted into moprolol succinate by reacting it with succinic acid in an organic solvent such as isopropanol .
  2. Chemoenzymatic Synthesis:
    • A more recent approach involves a biocatalytic route utilizing lipases for the enantioselective resolution of chiral intermediates. Specifically, the use of Aspergillus niger lipase allows for the kinetic resolution of 3-(2-methoxyphenoxy)-propane-1,2-diol, leading to high yields of the desired enantiomer of moprolol . The optimized conditions for this process include a substrate concentration of 10 mM in toluene at 30 °C for 18 hours.

Technical Parameters

  • Temperature: Typically ranges from 30 °C to 70 °C depending on the reaction step.
  • Solvents: Commonly used solvents include toluene, methanol, and isopropanol.
  • Enzyme Concentration: For enzymatic synthesis, enzyme concentrations around 15 mg/mL are utilized.
Molecular Structure Analysis

Moprolol has a complex molecular structure characterized by its phenolic group and a propanolamine side chain. The molecular formula is C15H23NC_{15}H_{23}N, with a molecular weight of approximately 233.35 g/mol.

Structural Features

  • Functional Groups: The molecule contains an ether functional group (due to the methoxy group), an amine group (from isopropylamine), and a secondary alcohol.
  • Chirality: Moprolol has stereoisomers; therefore, its synthesis often focuses on obtaining specific enantiomers for enhanced therapeutic efficacy.

Molecular Geometry

The three-dimensional arrangement of atoms in moprolol contributes to its selective binding affinity for beta-1 adrenergic receptors, impacting its pharmacological activity.

Chemical Reactions Analysis

Moprolol participates in several chemical reactions during its synthesis and metabolic processes:

  1. Etherification: The initial step involves forming an ether linkage between 4-(2-methoxyethyl)phenol and epichlorohydrin.
  2. Amination: The reaction with isopropylamine leads to the formation of the amine functionality in moprolol.
  3. Salt Formation: Moprolol can form salts with acids such as succinic acid, enhancing its solubility and stability for pharmaceutical formulations.

Reaction Conditions

  • Reaction temperatures typically range from room temperature up to approximately 70 °C.
  • Reaction times may vary from several hours to overnight depending on the specific method employed.
Mechanism of Action

Moprolol functions primarily as a selective beta-1 adrenergic receptor blocker. By binding to these receptors in the heart, it inhibits catecholamine-induced stimulation:

  1. Inhibition of Heart Rate: By blocking beta-1 receptors, moprolol reduces heart rate (negative chronotropic effect).
  2. Decrease in Myocardial Contractility: It lowers the force of contraction (negative inotropic effect), which is beneficial in conditions like heart failure.
  3. Reduction of Renin Secretion: Moprolol also decreases renin release from the kidneys, contributing to lower blood pressure through reduced angiotensin II levels.

Pharmacodynamics

The selectivity towards beta-1 receptors minimizes side effects associated with non-selective beta-blockers, such as bronchoconstriction or peripheral vasoconstriction.

Physical and Chemical Properties Analysis

Moprolol exhibits several key physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and isopropanol; limited solubility in water.
  • Melting Point: Approximately 150 °C.
  • pKa Value: The pKa value indicates its ability to exist in ionized forms at physiological pH levels.

These properties are crucial for formulation development and influence its pharmacokinetic profile.

Applications

Moprolol's primary applications lie within cardiovascular medicine:

  1. Hypertension Management: Effective in lowering blood pressure through its action on cardiac output and peripheral resistance.
  2. Angina Pectoris Treatment: Reduces myocardial oxygen demand by lowering heart rate and contractility.
  3. Heart Failure Management: Utilized as part of combination therapy to improve cardiac function and reduce mortality rates in heart failure patients.
  4. Anxiety Disorders: Occasionally prescribed off-label for performance anxiety due to its physiological effects on heart rate.
Introduction to β-Adrenergic Receptor Pharmacology

β-Adrenergic receptors (β-ARs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines (epinephrine and norepinephrine). Three subtypes exist: β1-AR (predominant in cardiac tissue, regulating heart rate and contractility), β2-AR (expressed in lungs/vascular smooth muscle, influencing bronchodilation/vasodilation), and β3-AR (found in adipocytes, involved in lipolysis) [3] [8]. β-blockers competitively inhibit catecholamine binding, attenuating sympathetic nervous system overactivation—a hallmark of cardiovascular diseases like hypertension, angina, and heart failure. Their therapeutic efficacy stems from reducing myocardial oxygen demand, slowing conduction velocity, and suppressing renin release [1] [5].

Historical Evolution of β-Blockers in Cardiovascular Therapeutics

The development of β-blockers revolutionized cardiovascular medicine. Key milestones include:

  • 1958: Raymond Ahlquist’s receptor theory (α/β-AR classification) laid the groundwork [1] [5].
  • 1962: Pronethalol (first clinical β-blocker) launched but withdrawn due to carcinogenicity in mice [1].
  • 1964: Propranolol (non-selective 1st-generation) became the first commercially successful β-blocker, synthesized by James Black to treat angina by reducing myocardial oxygen demand [1] [7].
  • 1970s: Practolol (early β1-selective agent) introduced but withdrawn for severe side effects, prompting safer alternatives like atenolol (1976) [1].
  • 1980s–1990s: 3rd-generation vasodilating β-blockers (e.g., carvedilol, nebivolol) emerged, combining β/α1 blockade or β3 agonism [3] [5].

James Black’s work earned the 1988 Nobel Prize, underscoring β-blockers’ transformative impact [1] [5].

Structural Classification of β1-Selective Antagonists

β1-selective blockers (2nd-generation) share an aryloxypropanolamine backbone but differ in substituents governing receptor affinity and pharmacokinetics. Key structural features:

Table 1: Structural Attributes of Select β1-Selective Antagonists

CompoundAryl GroupSubstituent (R)β1 Selectivity (Fold vs. β2)Key Physicochemical Traits
Metoprolol4-(2-Methoxyethyl)phenoxy-OCH2CH(CH3)NHC3H7-i14Log P ~1.6–2.15 (moderate lipophilicity) [9]
Atenolol4-Carbamoylmethylphenoxy-OCH2CH(OH)CH2NH213Hydrophilic (Log P −1.5) [2]
Bisoprolol4-(2-Isopropoxyethoxy)phenoxy-OCH2CH(OH)CH2NHCH(CH3)219Balanced lipophilicity [6]
Betaxolol4-Cyclopropylmethoxy phenoxy-OCH2CH(OH)CH2NHC(CH3)335Highly lipophilic [6]

Selectivity data derived from whole-cell binding assays in CHO cells expressing human β-AR subtypes [6].

  • Aryl Group Influence: The para-substitution on the phenoxy ring dictates selectivity. Metoprolol’s 2-methoxyethyl group enhances β1 affinity while moderately reducing β2 binding [9].
  • Side Chain: The chiral secondary alcohol linker and isopropylamine group are critical for receptor docking. (S)-enantiomers exhibit 100-fold higher potency than (R)-counterparts for most β-blockers [1] [9].
  • Selectivity Limitations: Cardioselectivity is dose-dependent; high doses diminish specificity, increasing bronchospasm risk [2] [6].

Metoprolol’s Position in the β-Blocker Pharmacopeia

Metoprolol exemplifies 2nd-generation β-blockers with distinct clinical and pharmacological attributes:

Pharmacokinetic Profile

  • Bioavailability: 50% (single dose); 70% (chronic dosing) due to reduced first-pass metabolism [9].
  • Metabolism: Hepatic via CYP2D6 (major) and CYP3A4, yielding α-hydroxymetoprolol and O-demethylmetoprolol. Genetic polymorphisms cause variable plasma levels [9] [11].
  • Elimination: Half-life 3–7 hours; renal excretion of metabolites [9].

Receptor Interaction Dynamics

Metoprolol antagonizes β1-AR via:

  • Competitive inhibition of catecholamine binding via H-bonding with Ser49, Ser212, and Asn310 residues [1].
  • Negative chronotropy/inotropy via reduced cAMP production and Ca2+ channel phosphorylation [8] [9].
  • Suppression of norepinephrine-induced sarcoplasmic reticulum Ca2+ leaks, preventing arrhythmias [9].

Clinical Versatility

Metoprolol’s moderate lipophilicity (vs. hydrophilic atenolol or lipophilic propranolol) permits balanced CNS penetration and peripheral action. Evidence supports its use in:

  • Heart Failure: MERIT-HF trial showed metoprolol succinate reduced mortality by 34% in HFrEF by attenuating sympathetic overdrive and ventricular remodeling [7] [10].
  • Post-Myocardial Infarction: Reduces reinfarction risk by 40% via lowering cardiac oxygen demand [7] [9].
  • Hypertension: Lowers blood pressure through reduced cardiac output and renin secretion [4] [7].

Table 2: Evolution of β-Blocker Generations and Metoprolol’s Niche

GenerationSelectivityKey ExamplesMetoprolol’s Advantage
1stNon-selectivePropranolol, TimololN/A
2ndβ1-selectiveMetoprolol, Atenolol, BisoprololBalanced selectivity; fewer respiratory side effects vs. 1st-gen [2] [7]
3rdβ1 + VasodilationCarvedilol, NebivololLacks α-blockade but superior CNS penetration for migraine/anxiety [3] [9]

Properties

CAS Number

5741-22-0

Product Name

Moprolol

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O

Solubility

Soluble in DMSO

Synonyms

1-(o-methoxyphenoxy)-3-isopropylamino-2-propanol
levomoprolol
moprolol
moprolol, (+)-isomer
moprolol, (+-)-isomer
moprolol, (-)-isomer
moprolol, hydrochloride, (+)-isomer
moprolol, hydrochloride, (-)-isomer
moprolol, monohydrochloride
SD 1601

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.